molecular formula C15H16Cl2NO2P B11613146 2-chloro-5-methylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidate

2-chloro-5-methylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidate

Cat. No.: B11613146
M. Wt: 344.2 g/mol
InChI Key: MLRZWQZVSAVAON-UHFFFAOYSA-N
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Description

2-chloro-5-methylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidate is an organic compound that belongs to the class of phosphonamidates. This compound is characterized by the presence of chloro and methyl groups attached to a phenyl ring, along with a phosphonamidate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidate typically involves the reaction of 2-chloro-5-methylphenyl isocyanate with 5-chloro-2-methylphenylamine in the presence of a phosphonamidating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-5-methylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-5-methylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-methylphenyl isocyanate
  • 5-chloro-2-methylphenyl isocyanate
  • (2-chloro-5-methylphenyl)methanamine hydrochloride

Uniqueness

2-chloro-5-methylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H16Cl2NO2P

Molecular Weight

344.2 g/mol

IUPAC Name

5-chloro-N-[(2-chloro-5-methylphenoxy)-methylphosphoryl]-2-methylaniline

InChI

InChI=1S/C15H16Cl2NO2P/c1-10-4-7-13(17)15(8-10)20-21(3,19)18-14-9-12(16)6-5-11(14)2/h4-9H,1-3H3,(H,18,19)

InChI Key

MLRZWQZVSAVAON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OP(=O)(C)NC2=C(C=CC(=C2)Cl)C

Origin of Product

United States

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